molecular formula C19H17ClN2OS B2998292 2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1206992-04-2

2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No. B2998292
M. Wt: 356.87
InChI Key: FPOAUJIAKKQDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that is widely used in scientific research. This compound belongs to the class of imidazole derivatives and has shown great potential as a research tool in various fields.

Scientific Research Applications

Antifungal and Antimicrobial Activities

Imidazole derivatives, including those with structural similarities to 2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole, have been evaluated for their antifungal and antimicrobial properties. For instance, a study demonstrated that the electron-donating/withdrawing tendency of substituent groups in the aryl ring influences the antifungal activity against C. neoformans, highlighting the potential for these compounds in developing new antifungal agents (Macías et al., 2018). Additionally, compounds synthesized from imidazole derivatives showed significant antimicrobial activity, suggesting their utility in creating new antimicrobial drugs (Khanage et al., 2020).

Corrosion Inhibition

Imidazole derivatives have been investigated for their effectiveness as corrosion inhibitors, a crucial application in material science and engineering. A study on the inhibitory performance of imidazole derivatives on steel corrosion in hydrochloric acid found that these compounds act as anodic inhibitors, suggesting their potential to protect metals from corrosion (Ouakki et al., 2018). Such findings are essential for industries where metal preservation is critical.

Molecular Docking and Drug Design

Imidazole derivatives are also pivotal in drug design, where their interaction with biological molecules can lead to new therapeutic agents. A spectroscopic analysis combined with molecular docking of imidazole derivatives explored their reactive properties and antimicrobial activity, highlighting the utility of these compounds in designing drugs with specific biological targets (Thomas et al., 2018).

Photophysical Properties

Another study focused on the synthesis and photochromism of imidazole dimers, which undergo structural changes upon light irradiation. These properties are particularly interesting for the development of optical and electronic materials, including sensors and switches (Bai et al., 2010).

properties

IUPAC Name

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-3-11-24-19-21-13-18(14-7-9-17(23-2)10-8-14)22(19)16-6-4-5-15(20)12-16/h3-10,12-13H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAUJIAKKQDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

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